molecular formula C13H14N4O3S2 B2916201 Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 898437-14-4

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No.: B2916201
CAS No.: 898437-14-4
M. Wt: 338.4
InChI Key: XHRGJWAGOFBGHV-UHFFFAOYSA-N
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Description

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound known for its multifaceted applications in the realms of chemistry, biology, medicine, and industry. This compound features a thiadiazole ring system, characterized by nitrogen and sulfur atoms, conferring unique reactivity and stability properties. The inclusion of both ureido and ester functionalities contributes to its versatility in synthetic chemistry and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate generally involves a multi-step synthetic route:

  • Thiadiazole Ring Formation: : The synthesis typically begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

  • Ureido Group Introduction: : The phenylureido group is introduced via a reaction between the thiadiazole derivative and phenyl isocyanate.

  • Thioesterification: : The final step involves the thioesterification of the thiadiazole-phenylurea intermediate with methyl 2-mercaptopropanoate, typically under mild acidic conditions to obtain the desired methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is optimized for scalability and efficiency. This involves:

  • Utilization of continuous flow reactors for the cyclization and subsequent reactions.

  • Catalysts or reagents that enhance yield and purity while minimizing by-products.

  • Implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate undergoes several types of chemical reactions, including:

  • Oxidation: : Leading to the formation of sulfoxides or sulfones.

  • Reduction: : Resulting in the formation of thiols or amines.

  • Nucleophilic Substitution: : At the ester or ureido sites, yielding various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide or meta-chloroperbenzoic acid.

  • Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.

  • Nucleophiles: : Including amines, alcohols, and thiols under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation can yield sulfone derivatives, while nucleophilic substitution at the ester site can produce amide or thioether derivatives.

Scientific Research Applications

Chemistry

  • Ligand Development: : This compound serves as a building block for designing ligands for metal complexes used in catalysis.

  • Synthesis of Heterocyclic Compounds: : Its unique structure aids in the synthesis of other heterocyclic frameworks.

Biology and Medicine

  • Antimicrobial Agents: : It exhibits potential antimicrobial activity due to its thiadiazole ring.

  • Enzyme Inhibition: : Acts as a potential enzyme inhibitor in biochemical pathways.

Industry

  • Material Science: : Used in the development of polymers and materials with specific electronic or photonic properties.

  • Agricultural Chemicals: : Precursor for synthesizing agrochemicals with improved efficacy.

Mechanism of Action

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate exerts its effects through various mechanisms, including:

  • Binding to Metal Ions: : The thiadiazole ring can chelate metal ions, influencing catalytic activity or inhibiting metalloproteins.

  • Enzyme Interaction: : The ureido group can form hydrogen bonds or interact with the active sites of enzymes, altering their activity.

  • Cellular Pathways: : It can modulate biological pathways by acting as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((5-aminotriazol-1-yl)thio)propanoate: : Similar structure but with an aminotriazole ring.

  • Ethyl 2-((5-(4-chlorophenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate: : Substituted with a chlorophenyl group.

  • Propyl 2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)propanoate: : Contains a methylthio group instead of phenylureido.

Uniqueness

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate stands out due to its phenylureido functionality, which enhances its potential biological activity and ability to participate in diverse chemical reactions. This unique combination of structural elements makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S2/c1-8(10(18)20-2)21-13-17-16-12(22-13)15-11(19)14-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRGJWAGOFBGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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